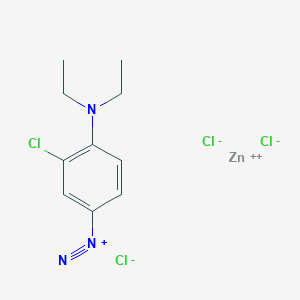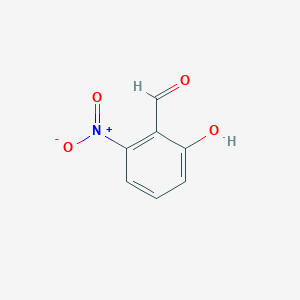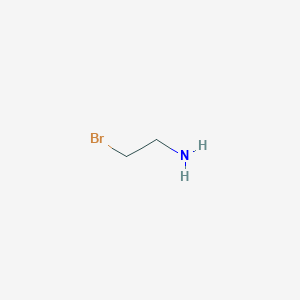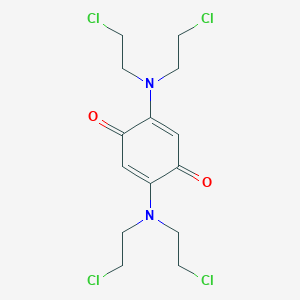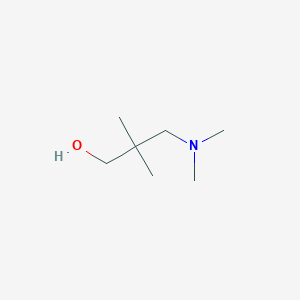
1,2-di(1-Naphthyl)ethane
Overview
Description
1,2-di(1-Naphthyl)ethane is a chemical compound with the molecular formula C22H18 . It appears as a white to almost white powder or crystal .
Synthesis Analysis
The synthesis of 1,2-di(1-Naphthyl)ethane involves the reaction of 1-(chloromethyl)naphthalene with magnesium filings in dry tetrahydrofuran (THF). The mixture is stirred at room temperature for 2 hours and then refluxed for 30 minutes. Methanol is added to quench the reaction and the mixture is filtered .Molecular Structure Analysis
The molecular structure of 1,2-di(1-Naphthyl)ethane consists of two naphthyl groups connected by an ethane bridge .Chemical Reactions Analysis
1,2-di(1-Naphthyl)ethane has been used to study the radiation-induced C—C bond cleavage of the ethane linkage .Physical And Chemical Properties Analysis
1,2-di(1-Naphthyl)ethane has a density of 1.1±0.1 g/cm3, a boiling point of 447.5±15.0 °C at 760 mmHg, and a flash point of 219.5±14.5 °C . It also has a molar refractivity of 96.0±0.3 cm3 .Scientific Research Applications
Synthesis of Picene
1,2-di(1-Naphthyl)ethane can be used in the synthesis of picene, a polycyclic aromatic hydrocarbon . The process involves photosensitization of 1,2-di(1-naphthyl)ethane using 9-fluorenone as a sensitizer . This sensitized photoreaction is the first photochemical cyclization of ethylene-bridged naphthalene moieties to afford the picene skeleton .
Production of Functionalized Picenes
5,8-Dibromopicene, prepared by a procedure using 1,2-di[1-(4-bromonaphthyl)]ethane as the substrate, was readily converted to novel functionalized picenes by conventional substitution and cross-coupling reactions . This shows the potential of 1,2-di(1-Naphthyl)ethane in the production of functionalized picenes.
Radiation-Induced C—C Bond Cleavage Studies
1,2-Di(1-naphthyl)ethane has been used to study the radiation-induced C—C bond cleavage of the ethane linkage . This research can provide insights into the effects of radiation on organic compounds and contribute to the development of radiation-resistant materials.
Organic Chemistry Research
1,2-di(1-Naphthyl)ethane serves as a valuable compound in organic chemistry research, particularly in the study of reaction mechanisms and the development of new synthetic methods .
Material Science Research
Given its role in the synthesis of picene and functionalized picenes , 1,2-di(1-Naphthyl)ethane can contribute to material science research, particularly in the development of organic semiconductors and other electronic materials.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-naphthalen-1-ylethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18/c1-3-13-21-17(7-1)9-5-11-19(21)15-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGSITVFPMSVGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165418 | |
| Record name | 1,2-Di(alpha-naphthyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-di(1-Naphthyl)ethane | |
CAS RN |
15374-45-5 | |
| Record name | 1,2-Di(alpha-naphthyl)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015374455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15374-45-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Di(alpha-naphthyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary pathways for the cleavage of the ethane bridge in 1,2-di(1-naphthyl)ethane?
A1: Research indicates that the C-C bond cleavage in 1,2-di(1-naphthyl)ethane can be achieved through both photochemical and electrochemical means.
- Photochemical Cleavage: Studies have shown that 9-fluorenone-sensitized photolysis of 1,2-di(1-naphthyl)ethane results in the formation of picene. This reaction represents a novel photochemical cyclization of ethylene-bridged naphthalene moieties. []
- Electrochemical Cleavage: Pulse and steady-state radiolysis experiments in the presence of alkali-metal aluminium hydrides, such as NaAlH4, demonstrate efficient C-C bond cleavage. This process is believed to proceed through the formation of unstable dianions (2 Na+, 1,2-DNE2–), which decompose to yield naphthylmethyl carbanionic fragments. []
Q2: How does the structure of 1,2-di(1-naphthyl)ethane influence its reactivity in hydrogen transfer reactions?
A: The reactivity of 1,2-di(1-naphthyl)ethane in hydrogen transfer reactions, specifically in the presence of activated carbon and hydrogen gas, is influenced by the hydrogen-accepting abilities of the ipso-carbons and the resonance stabilization of the resulting radicals. Studies have shown that 1,2-di(1-naphthyl)ethane exhibits lower reactivity compared to other diarylalkanes like 9-(1-naphthyl)phenanthrylmethane and di(1-naphthyl)methane. This difference in reactivity can be attributed to the lower resonance stabilization of the radical formed after hydrogen abstraction from 1,2-di(1-naphthyl)ethane. []
Q3: What spectroscopic techniques have been used to characterize 1,2-di(1-naphthyl)ethane and its derivatives?
A3: Several spectroscopic techniques have been employed to characterize 1,2-di(1-naphthyl)ethane and related compounds:
- UV-Vis Spectroscopy: This technique is particularly useful in studying the radical anions of 1,2-di(1-naphthyl)ethane. For instance, the radical anion/sodium cation pairs (Na+, 1,2-DNE˙–), generated through radiolysis in the presence of sodium aluminium hydrides, exhibit characteristic absorption bands at 330, 370, and 750 nm. [] Additionally, UV-Vis spectroscopy provides insights into the formation of dimer cations of 1,2-di(1-naphthyl)ethane upon γ-irradiation. []
- Fluorescence Spectroscopy: This technique has been instrumental in investigating the luminescence properties of 1,2-di(1-naphthyl)ethane derivatives. For example, studies on 1-naphthylacetic anhydride revealed characteristic excimer fluorescence at around 400 nm, suggesting the formation of intramolecular excimers. This emission is less pronounced in 1,3-di-(1-naphthyl)propan-2-one, highlighting the role of the number of σ bonds between the naphthyl groups in excimer formation. []
Q4: How does 1,2-di(1-naphthyl)ethane behave under high-intensity laser irradiation?
A: Laser-jet photolysis of 1,2-di(1-naphthyl)ethane derivatives, such as 1-[(4-benzoylphenoxy)methyl]naphthalene, under high-intensity UV irradiation (333-364 nm), leads to multi-photon processes. These processes result in the formation of different products compared to traditional low-intensity photolysis. For example, while low-intensity irradiation primarily yields 1,2-di(1-naphthyl)ethane, high-intensity irradiation in CCl4 leads to the formation of 1-(chloromethyl)naphthalene as the major product. Notably, the product distribution in high-intensity irradiation is solvent-dependent, suggesting the involvement of solvent molecules in the reaction mechanism. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






